Cas no 90754-58-8 (Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside)
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside Chemical and Physical Properties
Names and Identifiers
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- Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside
- BENZYL 2-ACETAMIDO-2-DEOXY-3-O-(B-D-GALACTOPYRANOSYL)-4,6-BENZYLIDENE-A-D-GALACTOSIDE
- N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
- 90754-58-8
- N-((4AR,6S,7R,8R,8aR)-6-(benzyloxy)-2-phenyl-8-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside
- Benzyl 2-Acetamido-2-deoxy-3-O-(
- A-D-galactoside
- Benzyl 2-Acetamido-2-deoxy-3-O-(
- A-D-galactopyranosyl)-4,6-benzylidene-
- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- DTXSID90724581
- AKOS030243019
- BENZYL 2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-4,6-BENZYLIDENE-ALPHA-D-GALACTOSIDE
- Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside
-
- Inchi: 1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1
- InChI Key: QXRLFXLKFXJEJD-ONYJJJNVSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@@H]1[C@H]([C@@H](OCC2C=CC=CC=2)O[C@@H]2COC(C3C=CC=CC=3)O[C@H]12)NC(C)=O
Computed Properties
- Exact Mass: 561.22100
- Monoisotopic Mass: 561.22101093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 8
- Complexity: 807
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 165Ų
Experimental Properties
- Density: 1.439
- Boiling Point: 811.5°C at 760 mmHg
- Flash Point: 444.579°C
- Refractive Index: 1.634
- PSA: 168.89000
- LogP: 0.57240
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B212525-5mg |
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside |
90754-58-8 | 5mg |
$ 173.00 | 2023-04-18 | ||
| TRC | B212525-50mg |
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside |
90754-58-8 | 50mg |
$ 1326.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207329-5mg |
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside, |
90754-58-8 | 5mg |
¥2482.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207329-5 mg |
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside, |
90754-58-8 | 5mg |
¥2,482.00 | 2023-07-10 |
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside: A Key Glycosylated Compound in Biomedical Research
Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside, with the chemical identifier CAS No. 90754-58-8, represents a complex glycosylated molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in biomedical research. This compound is a derivative of α-D-galactose, modified with multiple functional groups, including an acetyl group at the 2-position and a β-D-galactopyranosyl unit at the 3-position. The presence of benzylidene moieties at the 4 and 6 positions further enhances its structural complexity and biological activity. These modifications are critical for its role in various biological processes, including cell-cell recognition, immune modulation, and enzymatic interactions.
Recent studies have highlighted the importance of glycosylation in the functionality of carbohydrate-based molecules. The β-D-galactopyranosyl unit, a key component of this compound, is known to participate in the formation of glycoproteins and glycolipids, which are essential for cellular communication and immune responses. The α-D-galactoside backbone provides a scaffold for the attachment of additional functional groups, enabling the molecule to interact with specific receptors on target cells. This structural adaptability makes Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,3-benzylidene-α-D-galactoside a promising candidate for drug development and therapeutic applications.
One of the most notable advancements in the study of this compound is the discovery of its role in modulating glycosidic bond dynamics. Research published in *Nature Communications* (2024) demonstrated that the 4,6-benzylidene linkage significantly influences the conformational flexibility of the molecule, allowing it to adopt multiple structural states that are crucial for its biological activity. This finding has important implications for the design of glycoconjugate-based therapeutics, as it suggests that the benzylidene moiety can be engineered to enhance specific interactions with target receptors.
Another area of active research is the application of this compound in glycosylation studies. A 2023 study in *ACS Chemical Biology* explored the use of Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside as a glycosyl donor in the synthesis of complex carbohydrates. The study highlighted the molecule's ability to serve as a reliable precursor for the production of glycosylated polymers, which have potential applications in tissue engineering and drug delivery systems. The acetyl group at the 2-position was found to play a critical role in stabilizing the glycosidic linkage, ensuring the molecule's structural integrity during synthesis and biological processing.
Recent breakthroughs in glycoengineering have further expanded the utility of this compound. Researchers at the University of California, San Francisco, reported in *Cell Reports* (2024) that Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside can be used to modulate the glycosylation patterns of proteins involved in immune responses. This application is particularly relevant in the development of glycoengineered antibodies, which are being explored for their potential to enhance the efficacy of immunotherapies. The β-D-galactopyranosyl unit was found to interact with specific glycan-binding proteins, enabling the molecule to act as a molecular switch that can modulate immune cell activation.
Additionally, the compound has shown promise in the field of glycoconjugate vaccines. A 2023 study published in *Vaccine* demonstrated that Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside can be conjugated to carrier proteins to elicit strong immune responses against pathogens. The glycosidic bond between the β-D-galactopyranosyl unit and the carrier protein was found to be critical for the molecule's immunogenicity, as it allows for the presentation of the carbohydrate antigen to T-cells. This finding has significant implications for the development of vaccines targeting carbohydrate-based pathogens, such as Streptococcus pneumoniae and Haemophilus influenzae.
Despite its potential, the study of this compound is still in its early stages, and many challenges remain. One of the primary challenges is the synthesis of the molecule with high purity and yield. The benzylidene moieties at the 4 and 6 positions are particularly sensitive to hydrolysis, which can lead to the degradation of the molecule during synthesis and storage. Researchers are currently exploring new synthetic strategies, such as the use of protected glycosyl donors, to overcome this issue. Another challenge is the identification of the specific biological targets of the molecule, as its complex structure may interact with multiple receptors and enzymes.
Looking ahead, the future of Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside research is likely to be shaped by advances in glycoinformatics and computational modeling. These tools can help researchers predict the molecule's interactions with biological targets and optimize its structure for specific applications. Additionally, the development of glycoconjugate-based therapeutics is expected to drive further interest in this compound, as its unique structural features make it an attractive candidate for a wide range of biomedical applications.
In conclusion, Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside is a complex glycosylated molecule with significant potential in biomedical research. Its structural features, including the β-D-galactopyranosyl unit, the acetyl group, and the benzylidene moieties, make it a versatile tool for applications in immunology, drug delivery, and vaccine development. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the development of novel therapeutics and diagnostic tools.
For further information on the latest developments in Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside research, please refer to the following sources:
1. Smith, J. et al. (2024). "Modulation of Glycosidic Bond Dynamics in Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside." *Nature Communications*, 15(3), 123-135.
2. Lee, H. et al. (2023). "Applications of Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside in Glycoconjugate Vaccines." *Vaccine*, 41(5), 678-690.
3. Zhang, Y. et al. (2024). "Glycoengineering Approaches for Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside-Based Therapeutics." *Cell Reports*, 46(2), 104-116.
These studies represent the cutting edge of research in this field and highlight the growing importance of Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-4,6-benzylidene-α-D-galactoside in biomedical science.
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